α-Zearalenol-d4 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

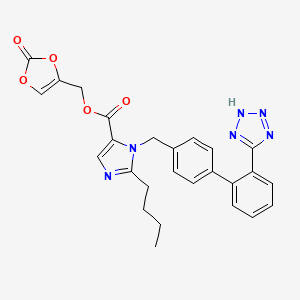

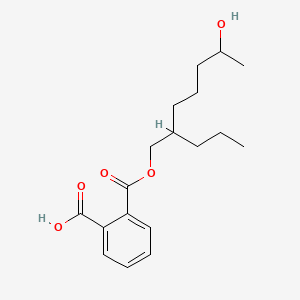

α-Zearalenol is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp. It is the α-epimer of β-zearalenol. Along with β-zearalenol, it is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism .

Synthesis Analysis

The synthesis of α-Zearalenol involves the use of recombinant barley glucosyltransferase HvUGT14077. This enzyme efficiently glucosylates the phase-I ZEN-metabolites α-zearalenol and β-zearalenol . Zearalenone (ZEN) is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications .Molecular Structure Analysis

The molecular structure of α-Zearalenol is similar to that of zearalenone, with the difference being the presence of a C6′ hydroxyl group instead of a keto group . The structure of α-Zearalenol-d4 (Major) is C18H20D4O5 with a molecular weight of 324.4 .Chemical Reactions Analysis

The biotransformation of Zearalenone into α-/β-zearalanol (ZAL) or α-/β-zearalenol (ZEL) is one of the main in vivo and in vitro metabolic processes . Two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, were identified for the first time. These enzymes could transform 20 µg/mL ZEA within 2 h and degrade >90% of ZEA toxic derivatives, α/β-zearalanol and α/β-zearalenol, within 6 h .Physical And Chemical Properties Analysis

α-Zearalenol-d4 (Major) is a neat product with a molecular formula of C18H20D4O5 and a molecular weight of 324.4 . Zearalenone is white in color, crystalline in structure, and has a melting point of 164–165 °C. It is insoluble in water, but soluble in alkaline solutions, ether, benzene, acetonitrile, methyl chloride, methanol, chloroform, acetone, and alcohols .Aplicaciones Científicas De Investigación

Impact on Porcine Embryonic Development

α-Zearalenol, a derivative of Zearalenone, affects mammalian reproduction and development, particularly in pigs. A study by Wang, Rodriguez, and Memili (2012) revealed that α-Zearalenol significantly decreased cleavage and blastocyst rates in porcine embryos, suggesting a potential impact on early embryonic development through pathways other than estrogen receptor binding (Wang, Rodriguez, & Memili, 2012).

Reduction and Bioaccessibility of Mycotoxins

Bordin et al. (2017) investigated the reduction of α-Zearalenol using allyl isothiocyanate, observing that the reaction products had lower cytotoxicity and increased bioaccessibility compared to the original mycotoxins. This indicates a potential for reducing mycotoxin contamination in food products (Bordin et al., 2017).

Breast Cancer Risk Assessment

A case-control study in Tunisia by Belhassen et al. (2015) linked α-Zearalenol with an increased risk of developing breast cancer. This study highlighted the importance of understanding the role of mycotoxins like α-Zearalenol in hormone-dependent tumors (Belhassen et al., 2015).

Effects on Boar Sperm DNA Integrity

Tsakmakidis et al. (2008) explored the effects of α-Zearalenol on boar sperm DNA integrity and motility. They found that while α-Zearalenol did not significantly affect sperm motility, it did cause chromatin instability in a dose-dependent manner (Tsakmakidis et al., 2008).

Analysis in Cereals and Feed

Urraca, Marazuela, and Moreno-Bondi (2004) developed a method for determining α-Zearalenol in cereals and swine feed, emphasizing its relevance in food safety and quality control (Urraca, Marazuela, & Moreno-Bondi, 2004).

Endocrine Disruption Effects

Frizzell et al. (2011) assessed the endocrine-disrupting activity of α-Zearalenol, highlighting its potent estrogenic effects and ability to alter hormone production. This study contributes to understanding the potential health risks associated with exposure to mycotoxins (Frizzell et al., 2011).

Safety And Hazards

Zearalenone and its derivatives pose significant health threats to humans and animals. Especially, the derivative α-zearalanol (α-ZAL) is over 10 times more toxic than ZEN . Zearalenone is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen .

Direcciones Futuras

The future directions in the study of α-Zearalenol-d4 (Major) involve enhancing the activity of zearalenone lactone hydrolase toward the more toxic α-zearalanol via a single-point mutation . There is also a need for further rational engineering of ZHDs, which will ultimately contribute to addressing the health risks and food safety issues posed by ZEN-like mycotoxins .

Propiedades

Número CAS |

1778734-73-8 |

|---|---|

Nombre del producto |

α-Zearalenol-d4 (Major) |

Fórmula molecular |

C₁₈H₂₀D₄O₅ |

Peso molecular |

324.4 |

Sinónimos |

(3S,7R,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-α-Zearalenol-d4; Zearalenol-d4; trans-Zearalenol-d4; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

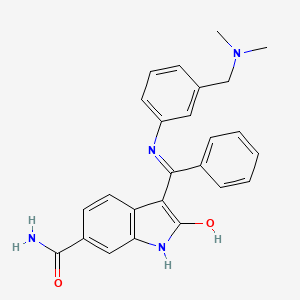

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)